

2-(2-Bromoethyl)benzonitrile CAS number and IUPAC name

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Compound of Interest

Compound Name: **2-(2-Bromoethyl)benzonitrile**

Cat. No.: **B2893820**

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An In-Depth Technical Guide to **2-(2-Bromoethyl)benzonitrile** for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist Introduction

2-(2-Bromoethyl)benzonitrile is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring both a reactive bromoethyl group and a cyano moiety on a benzene ring, makes it a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates and heterocyclic compounds. This guide provides a comprehensive overview of **2-(2-Bromoethyl)benzonitrile**, covering its fundamental properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Core Properties: CAS Number and IUPAC Nomenclature

Correctly identifying a chemical compound is the cornerstone of safe and reproducible research. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name provide universally recognized identifiers.

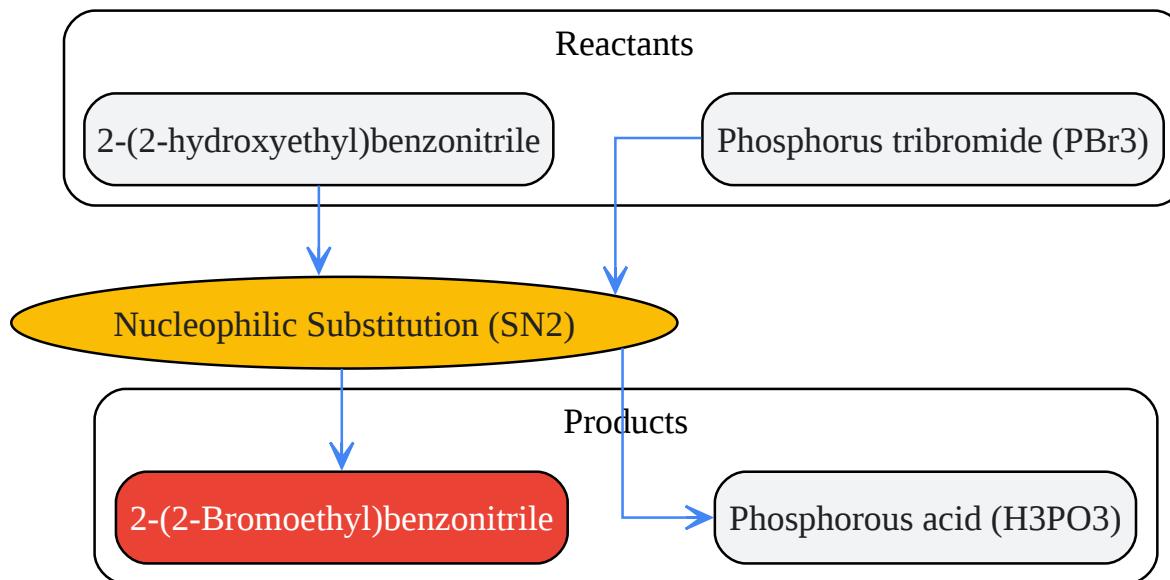
Property	Identifier
CAS Number	17499-73-7
IUPAC Name	2-(2-Bromoethyl)benzonitrile

The IUPAC name, **2-(2-Bromoethyl)benzonitrile**, precisely describes the molecular structure: a benzonitrile core with a 2-bromoethyl substituent at the second position of the benzene ring. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service, which is essential for database searches and regulatory compliance.

Synthesis and Mechanistic Considerations

The synthesis of **2-(2-Bromoethyl)benzonitrile** can be approached through several routes, with the choice often dictated by the availability of starting materials, desired scale, and safety considerations. A common and reliable method involves the bromination of 2-(2-hydroxyethyl)benzonitrile.

Diagram: Synthesis of **2-(2-Bromoethyl)benzonitrile**



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Caption: Synthesis of **2-(2-Bromoethyl)benzonitrile** via bromination.

Experimental Protocol: Bromination of 2-(2-hydroxyethyl)benzonitrile

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-hydroxyethyl)benzonitrile in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
- Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus tribromide (PBr₃) dropwise via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 5 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, quench the reaction by carefully and slowly adding water or a saturated sodium bicarbonate solution. Extract the aqueous layer with the organic solvent used for the reaction.
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

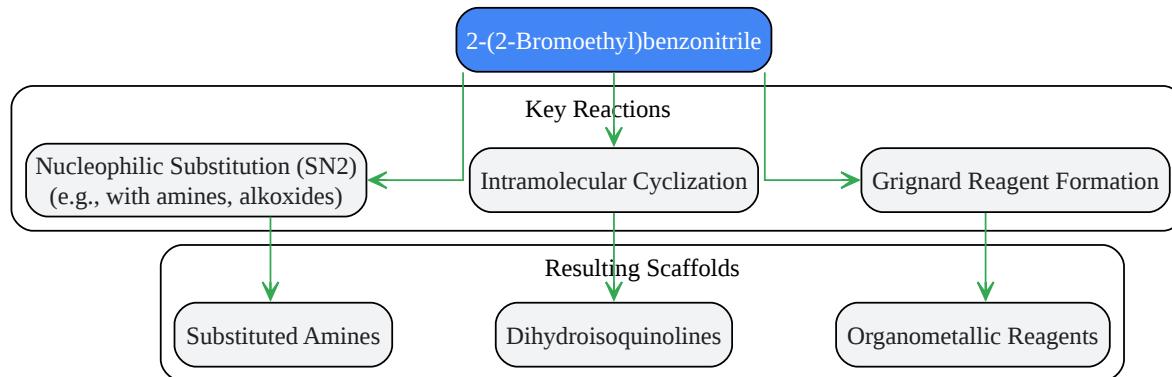
Causality Behind Experimental Choices:

- Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
- Anhydrous Solvent: PBr₃ reacts violently with water.
- Slow Addition at Low Temperature: The reaction is exothermic, and slow addition helps to control the temperature and prevent the formation of byproducts.
- Aqueous Workup: Neutralizes any unreacted PBr₃ and acidic byproducts.

Reactivity and Applications in Drug Development

The synthetic utility of **2-(2-Bromoethyl)benzonitrile** stems from the distinct reactivity of its two functional groups. The bromoethyl group is an excellent electrophile, susceptible to nucleophilic substitution, while the cyano group can undergo various transformations, including hydrolysis, reduction, and cycloaddition reactions.

Diagram: Reactivity of **2-(2-Bromoethyl)benzonitrile**



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Caption: Key reaction pathways of **2-(2-Bromoethyl)benzonitrile**.

This dual reactivity makes **2-(2-Bromoethyl)benzonitrile** a valuable precursor for the synthesis of various pharmaceutical scaffolds. For instance, its reaction with primary amines can lead to the formation of secondary amines, which are common motifs in drug molecules. Furthermore, intramolecular cyclization reactions can be employed to construct heterocyclic ring systems, such as dihydroisoquinolines, which are present in numerous biologically active compounds.

Spectroscopic Characterization

The identity and purity of **2-(2-Bromoethyl)benzonitrile** should be confirmed using standard spectroscopic techniques.

Spectroscopic Data	Characteristic Features
¹ H NMR	Aromatic protons (multiplet, ~7.2-7.7 ppm), -CH ₂ -Br (triplet, ~3.6-3.8 ppm), -CH ₂ -Ar (triplet, ~3.1-3.3 ppm)
¹³ C NMR	Aromatic carbons (~110-140 ppm), Cyano carbon (~118 ppm), -CH ₂ -Br (~30-35 ppm), -CH ₂ -Ar (~35-40 ppm)
IR	C≡N stretch (~2220-2230 cm ⁻¹), C-Br stretch (~600-700 cm ⁻¹)
Mass Spec	Molecular ion peak corresponding to the molecular weight.

Safety and Handling

2-(2-Bromoethyl)benzonitrile is a hazardous substance and should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

2-(2-Bromoethyl)benzonitrile is a key intermediate with broad applicability in organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in a research and development setting. The protocols and data presented in this guide serve as a valuable resource for scientists working with this versatile compound.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com